![molecular formula C20H24N2OS B5219736 1-benzyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine](/img/structure/B5219736.png)
1-benzyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine
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Overview
Description
1-benzyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. It is a piperazine derivative that has been shown to have a high affinity for certain receptors in the brain, making it a promising tool for studying the mechanisms of neurotransmission and other neurological processes.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. This may result in a modulation of neurotransmitter release and a subsequent effect on neuronal activity.
Biochemical and Physiological Effects:
1-benzyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine has been shown to have a variety of biochemical and physiological effects in animal models. These include changes in locomotor activity, anxiety-like behavior, and cognitive function. It has also been shown to have potential as a treatment for certain neurological disorders, such as Parkinson's disease and schizophrenia.
Advantages and Limitations for Lab Experiments
One advantage of using 1-benzyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine in lab experiments is its high affinity for certain receptors in the brain, which allows for precise targeting of specific neuronal pathways. However, its partial agonist activity at the dopamine D2 receptor may limit its usefulness in certain experiments, and its potential side effects on behavior and cognition must be carefully considered.
Future Directions
There are several potential future directions for research involving 1-benzyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine. One area of interest is its potential as a treatment for neurological disorders, particularly those involving dopamine and serotonin dysfunction. Other potential research directions include investigating its effects on other neurotransmitter systems, exploring its potential as a tool for studying neural circuitry, and developing more precise methods of targeting specific neuronal pathways.
Synthesis Methods
The synthesis of 1-benzyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine involves the reaction of piperazine with benzyl chloride, followed by the addition of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid and subsequent purification steps. This method has been described in detail in several scientific publications.
Scientific Research Applications
1-benzyl-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine has been used in a variety of scientific studies, particularly in the field of neuroscience. It has been shown to have a high affinity for certain receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. This makes it a useful tool for studying the mechanisms of neurotransmission and other neurological processes.
properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c23-20(18-15-24-19-9-5-4-8-17(18)19)22-12-10-21(11-13-22)14-16-6-2-1-3-7-16/h1-3,6-7,15H,4-5,8-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZHQAOLJJLXHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperazin-1-yl)(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone |
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